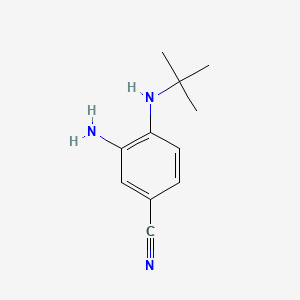

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

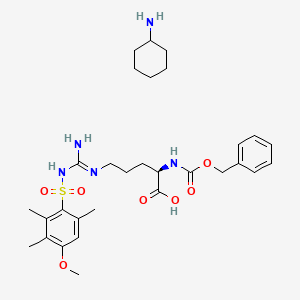

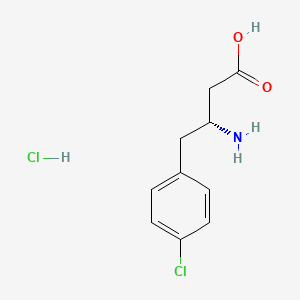

“Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate” is a synthetic compound . It belongs to the class of organofluorine compounds. The CAS Number of this compound is 845256-59-9 .

Molecular Structure Analysis

The molecular formula of “Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate” is C13H14FNO3 . The InChI Key is JECCYYOJLNSUHX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . .Wissenschaftliche Forschungsanwendungen

Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate

This study describes the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is an intermediate in creating a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis involves a series of steps starting from 4-methylpyridinium, indicating the compound's relevance in medicinal chemistry and drug development (Chen Xin-zhi, 2011).

Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate with Cinchona Alkaloids Phase-Transfer Catalysts

This research focuses on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate (3c) using a phase-transfer catalyst. The method is significant for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate

This paper reports on the synthesis of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are important for pharmaceutical applications. The process involves reactions with L-selectride in anhydrous tetrahydrofuran (V. Boev et al., 2015).

Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives

This research involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, forming products relevant to chemical synthesis and possibly pharmacological applications (G. F. Vafina et al., 2003).

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate Synthesis

This paper discusses the synthesis of the title compound from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, relevant for its potential in creating new chemical entities (Juxian Wang et al., 2008).

A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine

This research demonstrates the asymmetric synthesis of a key intermediate for CP-690550, a potent protein kinase inhibitor, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (B. Hao et al., 2011).

Safety and Hazards

The compound has a GHS07 signal word, which indicates a warning . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECCYYOJLNSUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654971 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

CAS RN |

845256-59-9 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.